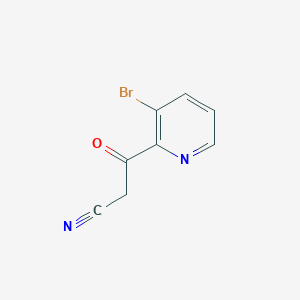
3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile is an organic compound that features a bromopyridine moiety attached to a nitrile group through a ketone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile typically involves the reaction of 3-bromopyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. For example, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), while 3-bromoimidazopyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, such as imidazopyridines.
Common Reagents and Conditions
Iodine and TBHP: Used for promoting C–C bond cleavage and cyclization reactions.
Palladium Catalysts: Employed in cross-coupling reactions like the Suzuki-Miyaura coupling.
Major Products
N-(Pyridin-2-yl)amides: Formed through C–C bond cleavage reactions.
3-Bromoimidazopyridines: Obtained through tandem cyclization/bromination reactions.
Scientific Research Applications
3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the preparation of various heterocyclic compounds and other complex molecules.
Biological Studies: Investigated for its biological activity and potential as a pharmacophore in drug discovery.
Mechanism of Action
The mechanism of action of 3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For example, similar compounds like bromopyruvic acid target glyceraldehyde-3-phosphate dehydrogenase, inhibiting its activity and affecting cellular metabolism . The exact molecular targets and pathways for this compound may vary depending on its specific application and structure.
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
Bromopyruvic Acid: A brominated derivative of pyruvic acid with applications in cancer research.
Uniqueness
3-(3-Bromopyridin-2-yl)-3-oxopropanenitrile is unique due to its combination of a bromopyridine moiety with a nitrile group and a ketone linkage. This structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-(3-bromopyridin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-11-8(6)7(12)3-4-10/h1-2,5H,3H2 |
InChI Key |
QGQRAYSNTUHFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
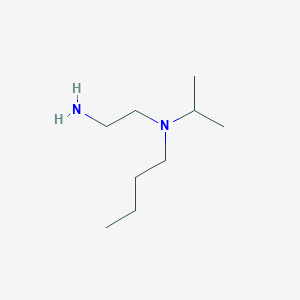
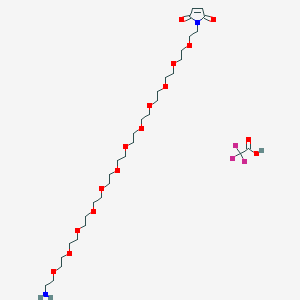
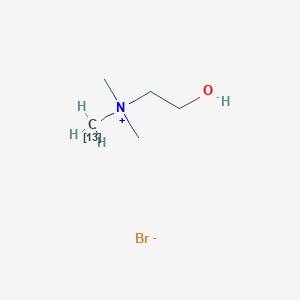
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
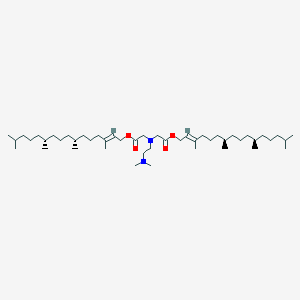
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
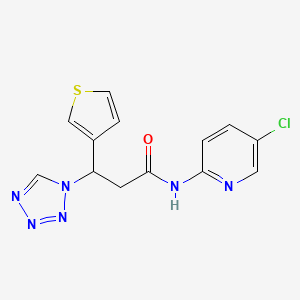
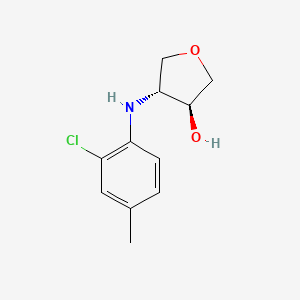
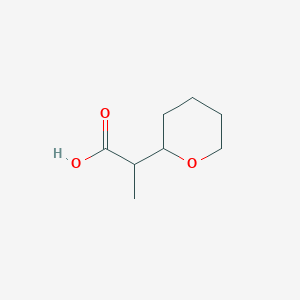

![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
![2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13351241.png)

